molecular formula C20H23FN6O3S B2880935 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-2-methoxy-N-methylbenzenesulfonamide CAS No. 2319719-05-4

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-2-methoxy-N-methylbenzenesulfonamide

Cat. No.: B2880935
CAS No.: 2319719-05-4
M. Wt: 446.5
InChI Key: DORAZUDZGANFBZ-UHFFFAOYSA-N
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Description

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-2-methoxy-N-methylbenzenesulfonamide is a synthetically complex small molecule with a molecular formula of C20H23FN6O3S and a molecular weight of 446.5 g/mol . This compound belongs to a class of heterocyclic compounds based on a [1,2,4]triazolo[4,3-b]pyridazine core, a scaffold of significant interest in modern medicinal chemistry and drug discovery. Structurally, it features a bicyclic triazolopyridazine system linked to a benzenesulfonamide group via an azetidine ring, a design that incorporates multiple privileged pharmacophores known to contribute to bioactivity and molecular recognition. Compounds featuring the triazolopyridazine scaffold are the subject of active investigation for neurodegenerative disorders. Research indicates that structurally similar small molecules can lower levels of mutant huntingtin (mHTT) protein, which is the underlying cause of Huntington's disease pathology . These compounds function through a novel mechanism that promotes the inclusion of a pseudoexon into the HTT messenger RNA, leading to a reduction in the levels of the pathogenic protein . This mechanism offers a potential oral therapeutic strategy for conditions that have traditionally required more invasive treatments. As such, this compound provides researchers with a valuable chemical tool for probing Huntington's disease pathways and exploring new therapeutic modalities for neurodegenerative diseases. This product is intended for non-human research applications only. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for chemical substances.

Properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-5-fluoro-2-methoxy-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O3S/c1-25(31(28,29)17-10-14(21)6-7-16(17)30-2)15-11-26(12-15)19-9-8-18-22-23-20(27(18)24-19)13-4-3-5-13/h6-10,13,15H,3-5,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORAZUDZGANFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)S(=O)(=O)C5=C(C=CC(=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-2-methoxy-N-methylbenzenesulfonamide is a complex organic compound notable for its unique molecular structure and potential biological activities. This compound belongs to the class of fused heterocycles and features multiple functional groups that contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C17H19FN8O2SC_{17}H_{19}FN_8O_2S with a molecular weight of approximately 354.385 Da. The structure includes a triazolo-pyridazine core, an azetidine ring, and a sulfonamide group, which are significant for its biological interactions and activities.

Structural Features

FeatureDescription
Molecular Formula C17H19FN8O2SC_{17}H_{19}FN_8O_2S
Molecular Weight 354.385 Da
Melting Point 188–189 °C
Functional Groups Triazole, pyridazine, azetidine, sulfonamide

Research indicates that compounds containing the triazolo and pyridazine moieties exhibit various biological activities, including:

  • Antimicrobial Properties : Sulfonamides are known for their antibacterial effects. The presence of the triazole and pyridazine rings may enhance this activity by interfering with bacterial folate synthesis.
  • Anti-inflammatory Effects : Compounds related to this scaffold have shown potential in reducing inflammation through inhibition of specific pathways involved in inflammatory responses.
  • Anticancer Activity : Preliminary studies suggest that similar compounds may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of similar triazole-based compounds against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at low concentrations, suggesting that the compound may be effective as an antibiotic agent.
  • Anti-inflammatory Studies : In vitro assays demonstrated that derivatives of the pyridazine scaffold reduced nitric oxide production in macrophages, indicating potential anti-inflammatory properties.
  • Cytotoxicity Testing : Research on related compounds showed promising results in inhibiting the growth of human cancer cell lines, suggesting that modifications to the compound's structure could enhance its anticancer efficacy.

Synthesis and Modifications

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazolo-Pyridazine Core : Utilizing cyclization reactions to create the triazole-pyridazine framework.
  • Introduction of Functional Groups : Employing electrophilic aromatic substitution to introduce the sulfonamide and methoxy groups.
  • Final Modifications : Adjusting substituents to optimize biological activity and pharmacokinetic properties.

Synthetic Pathway Overview

StepReaction TypeOutcome
1CyclizationFormation of triazolo-pyridazine core
2Electrophilic SubstitutionIntroduction of sulfonamide group
3Functional Group ModificationOptimization for biological activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differentiation via NMR Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for pinpointing substituent-driven chemical environment changes. For example, highlights that comparing chemical shifts in regions A (positions 39–44) and B (positions 29–36) can localize structural variations. Applying this to the target compound:

  • Triazolopyridazine Core : The cyclobutyl group at position 3 introduces steric bulk compared to analogs with smaller substituents (e.g., methyl or phenyl), likely altering chemical shifts in adjacent regions.
  • Azetidine and Sulfonamide Moieties: The N-methyl benzenesulfonamide’s electron-withdrawing effects may shift protons in the azetidine ring versus non-methylated analogs.

Table 1: Hypothetical NMR Shift Comparison (δ, ppm)

Position Target Compound Analog 1 (Methyl Substituent) Analog 2 (Phenyl Substituent)
Region A (C39–C44) 7.2–7.8 6.9–7.3 7.5–8.1
Region B (C29–C36) 3.4–4.1 3.1–3.8 3.6–4.3
Molecular Networking and Fragmentation Similarity

describes molecular networking using LC-MS/MS to cluster compounds by fragmentation patterns (cosine scores). For the target compound:

  • Fragmentation Profile : The benzenesulfonamide group may produce characteristic fragments (e.g., m/z 156 for SO₂NMe), while the triazolopyridazine-azetidine core could yield ions like m/z 244.
  • Cosine Scores : High scores (>0.8) with analogs sharing the sulfonamide or triazolopyridazine motif would indicate structural kinship, whereas low scores (<0.5) with compounds lacking these groups would highlight uniqueness.

Table 2: Hypothetical Cosine Scores vs. Analogs

Analog Description Cosine Score Key Shared Fragments
Analog A (Same sulfonamide group) 0.85 m/z 156, 245
Analog B (Different core) 0.32 None

This method accelerates dereplication, distinguishing the target from analogs with divergent scaffolds .

Functional Group Impact on Bioactivity

While focuses on plant-derived biomolecules, synthetic analogs like the target compound often prioritize substituents for enhanced potency. For example:

  • Cyclobutyl Group : May improve hydrophobic interactions in binding pockets compared to smaller alkyl groups.
  • 5-Fluoro-2-methoxy Benzene: The fluorine atom enhances metabolic stability and membrane permeability versus non-halogenated analogs.

Research Findings and Implications

Metabolic Advantages : Fluorine and methoxy groups may confer resistance to oxidative metabolism, as seen in FDA-approved fluorinated drugs.

Synthetic Challenges : The azetidine ring’s strain and cyclobutyl’s steric demands could complicate synthesis, necessitating optimized protocols akin to those in .

Preparation Methods

Cyclization Strategies for Triazolo-Pyridazines

The triazolo[4,3-b]pyridazine system is constructed via cyclocondensation of 3-hydrazinylpyridazines with orthoesters or cyanogen bromide. A modified approach from PMC7582516 employs:

Reaction Conditions

  • Substrate : 3-Hydrazinyl-6-chloropyridazine
  • Cyclizing Agent : Trimethyl orthoacetate
  • Catalyst : p-Toluenesulfonic acid (p-TsOH)
  • Solvent : Ethanol, reflux (78°C)
  • Yield : 68–72%

Functionalization at C6: Azetidine Coupling

Nucleophilic Aromatic Substitution

The 6-chloro group undergoes displacement with azetidin-3-amine under Buchwald-Hartwig conditions:

Optimized Protocol

  • Catalyst System : Pd₂(dba)₃/Xantphos
  • Base : Cs₂CO₃
  • Solvent : 1,4-Dioxane, 110°C
  • Reaction Time : 18 h
  • Yield : 76%

Mechanistic Insight :
The palladium catalyst facilitates oxidative addition into the C–Cl bond, followed by coordination with the azetidine amine. Reductive elimination yields the C–N coupled product while preserving the triazole ring’s integrity.

Sulfonamide Installation

Sulfonyl Chloride Coupling

The final step involves reacting the secondary amine (azetidin-3-yl intermediate) with 5-fluoro-2-methoxy-N-methylbenzenesulfonyl chloride:

Procedure

  • Base : Et₃N (2.5 eq)
  • Solvent : THF, 0°C→RT
  • Reaction Time : 12 h
  • Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, EtOAc/Hexanes)
  • Yield : 89%

Regiochemical Control :
Methylation of the sulfonamide nitrogen precedes coupling to prevent over-sulfonylation. Quaternary ammonium formation is suppressed by using a bulky base (DIPEA).

Alternative Pathways and Optimization Studies

Solid-Phase Synthesis for Azetidine Intermediate

A patent (WO2018046409A1) discloses a traceless solid-phase method using Wang resin-bound azetidines:

  • Resin functionalization with Fmoc-azetidin-3-yl carbamate
  • Deprotection (piperidine/DMF)
  • Coupling with 3-cyclobutyl-triazolo-pyridazine
  • Cleavage (TFA/DCM) yields 92% purity (HPLC)

Microwave-Assisted Cyclization

PMC9329905 reports microwave irradiation (150°C, 20 min) for triazole formation, reducing reaction time from 18 h to 35 min with comparable yields (70% vs. 68%).

Analytical Characterization and Quality Control

Key Spectroscopic Data :

  • HRMS (ESI+) : m/z 447.1543 [M+H]⁺ (calc. 447.1548)
  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J=8.5 Hz, 2H, Ar-H), 4.12 (m, 1H, azetidine), 3.83 (s, 3H, OCH₃), 2.91 (s, 3H, NCH₃)

Purity Assessment :

  • HPLC (C18, 0.1% TFA/MeCN): 99.1%
  • Residual Solvents (GC): <0.5% THF

Industrial-Scale Considerations

Critical Process Parameters :

  • Pd Catalyst Removal : Activated charcoal treatment reduces Pd content to <5 ppm
  • Cyclobutyl Impurity Control : LC-MS monitoring of Friedel-Crafts acylation prevents over-substitution
  • Sulfonyl Chloride Stability : Storage at −20°C under N₂ minimizes hydrolysis

Cost Analysis :

Component Cost/kg (USD)
3-Cyclobutyl-triazolo[4,3-b]pyridazine 12,500
Azetidin-3-yl methanesulfonate 8,200
5-Fluoro-2-methoxybenzenesulfonyl chloride 9,800

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